4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of action
Pyrazolopyridazinones, a class of compounds to which “4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione” belongs, are known to inhibit phosphodiesterases (PDE), particularly PDE5 . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular functions .
Mode of action
The compound likely interacts with its target, PDE5, by binding to the enzyme’s active site and preventing it from hydrolyzing cAMP and cGMP . This results in an increase in the levels of these second messengers within the cell .
Biochemical pathways
The increase in cAMP and cGMP levels affects various biochemical pathways. For instance, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates a number of other proteins, affecting processes such as gene transcription, ion channel conductivity, and apoptosis .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
The inhibition of PDE5 and the subsequent increase in cAMP and cGMP levels can have a variety of effects at the molecular and cellular level, including changes in gene expression, ion channel activity, and cell survival .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Thiadiazolo[3,4-d]pyridazine: Used in dye-sensitized solar cells and has similar heterocyclic structure.
Thioamides: Exhibits antimicrobial and anticancer activities.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTDKIXYXOXCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.